rac-1-Hexadecyloxy-2-methoxypropyl-3-(2'-pyridylethyl) phosphonate
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Overview
Description
rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate: is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hexadecyloxy group, a methoxypropyl group, and a pyridylethyl group attached to a phosphonate moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hexadecyloxy and methoxypropyl groups, followed by their attachment to the phosphonate backbone. The final step involves the introduction of the pyridylethyl group. Common reagents used in these reactions include alkyl halides, phosphonic acid derivatives, and pyridine-based compounds. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a potential anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials, including surfactants and coatings.
Mechanism of Action
The mechanism of action of rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular signaling pathways, thereby affecting cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate can be compared with other similar compounds, such as:
rac-2-Methoxy-3-hexadecanamido-1-propylphosphocholine: This compound shares a similar phosphonate backbone but differs in the presence of an amido group instead of a pyridylethyl group.
rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine: Another similar compound with an ethoxy group instead of a methoxy group.
The uniqueness of rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84337-29-1 |
---|---|
Molecular Formula |
C27H50NO6P |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
(3-hexadecoxy-2-methoxypropyl) 2-pyridin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C27H50NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23-32-25-27(31-2)26-34-35(29,30)33-24-22-28-20-17-16-18-21-28/h16-18,20-21,27H,3-15,19,22-26H2,1-2H3 |
InChI Key |
NWFWBCVUKNAPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CC=CC=C1)OC |
Origin of Product |
United States |
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